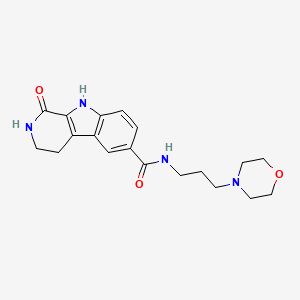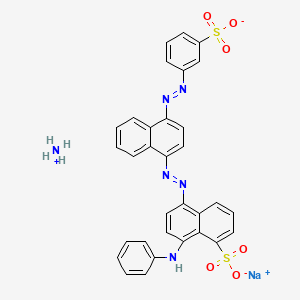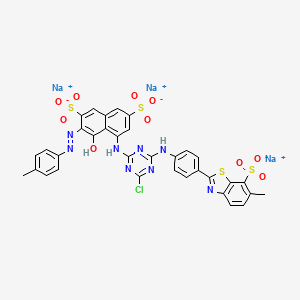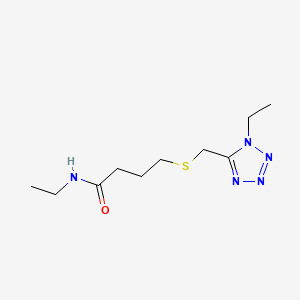
2,2'-((Dimethylgermylene)dithio)bis(ethylamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Dimethylgermylene)dithio)bis(ethylamine) typically involves the reaction of dimethylgermanium dichloride with ethylamine in the presence of a sulfur source. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran or toluene.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The ethylamine groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Germanium dioxide.
Reduction: Dimethylgermanium hydrides.
Substitution: Various substituted germanium amines.
科学研究应用
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 2,2’-((Dimethylgermylene)dithio)bis(ethylamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of redox states and the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
2,2’-dithio-bis(ethylamine): Similar structure but lacks the germanium atom.
Dimethylgermanium dichloride: Precursor used in the synthesis of the compound.
Ethylamine: Basic building block in the synthesis.
Uniqueness
2,2’-((Dimethylgermylene)dithio)bis(ethylamine) is unique due to the presence of germanium, which imparts distinct chemical properties and potential applications not observed in similar compounds. The combination of germanium with sulfur and nitrogen atoms enhances its reactivity and versatility in various chemical reactions.
属性
CAS 编号 |
91485-88-0 |
|---|---|
分子式 |
C6H18GeN2S2 |
分子量 |
255.0 g/mol |
IUPAC 名称 |
2-[2-aminoethylsulfanyl(dimethyl)germyl]sulfanylethanamine |
InChI |
InChI=1S/C6H18GeN2S2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 |
InChI 键 |
MBBWBBMSJRKZJP-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C)(SCCN)SCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


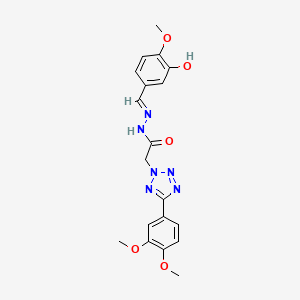
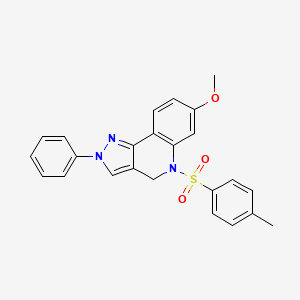
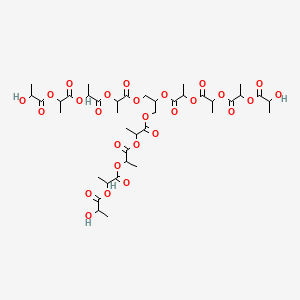
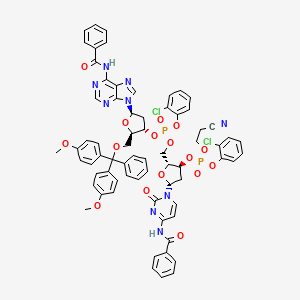
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
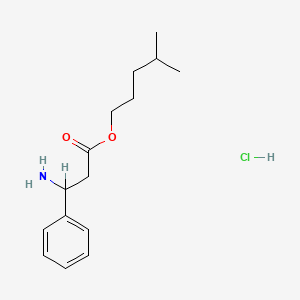
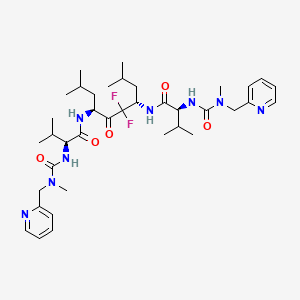
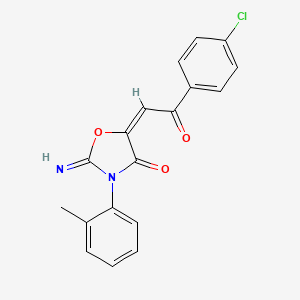
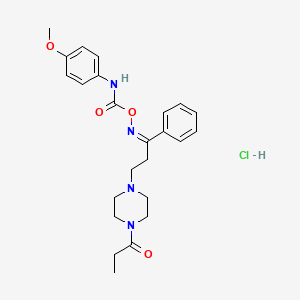
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
